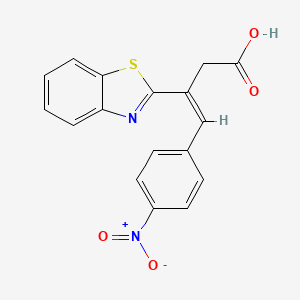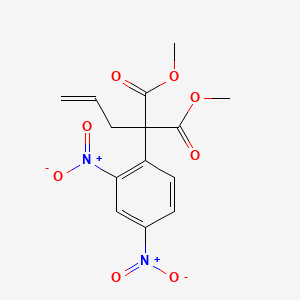
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C14H14N2O8 It is characterized by the presence of two ester groups, an allyl group, and a dinitrophenyl group attached to a malonate backbone
科学的研究の応用
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or primary amines for aminolysis, and alcohols for transesterification.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Corresponding amines.
Substitution: Amides or new esters.
作用機序
The mechanism of action of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group can undergo electrophilic aromatic substitution. The ester groups can be hydrolyzed or transesterified under appropriate conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
Dimethyl 2-allylmalonate: Lacks the dinitrophenyl group, making it less reactive in electrophilic aromatic substitution reactions.
Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl, which can affect its reactivity and solubility.
Dimethyl 2-(2,4-dinitrophenyl)malonate: Lacks the allyl group, limiting its use in reactions involving allylation.
Uniqueness
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is unique due to the combination of its allyl and dinitrophenyl groups, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications where both electrophilic and nucleophilic reactivity are required.
特性
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMMTLIXRIJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H,2H,3H,4H-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
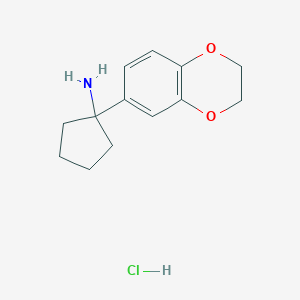
![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)

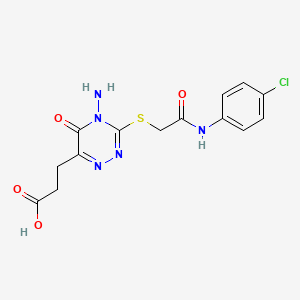
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)

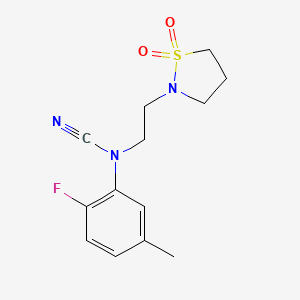

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
